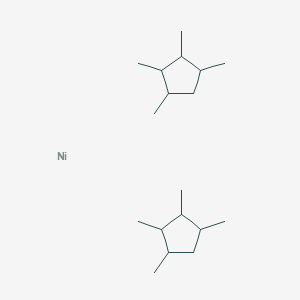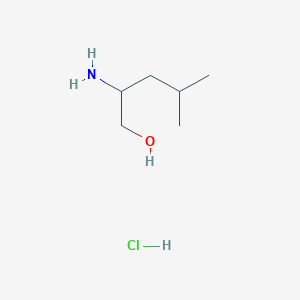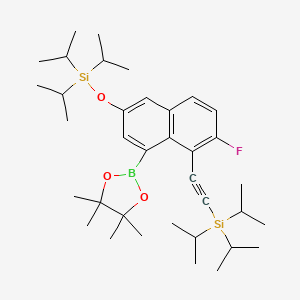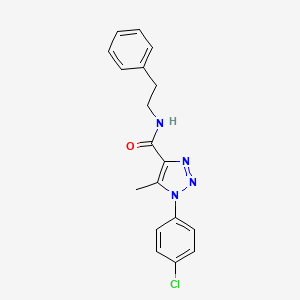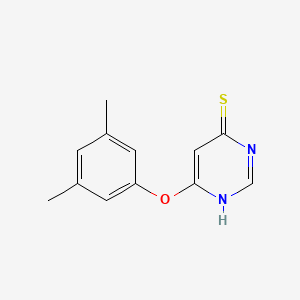
6-(3,5-Dimethylphenoxy)pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione est un composé hétérocyclique qui présente un cycle pyrimidine substitué par un groupe 3,5-diméthylphénoxy et un groupe thione
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione implique généralement la réaction du 3,5-diméthylphénol avec un dérivé de la pyrimidine dans des conditions spécifiques. Une méthode courante est la réaction de substitution nucléophile où le 3,5-diméthylphénol réagit avec la 6-chloropyrimidine-4-thione en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique polaire comme le diméthylformamide (DMF) à des températures élevées pour faciliter le processus de substitution .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté. De plus, le processus de purification peut impliquer une recristallisation ou des techniques chromatographiques pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thione peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit en son thiol correspondant à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou acide m-chloroperbenzoïque dans le dichlorométhane.
Réduction : Hydrure de lithium et d'aluminium dans le tétrahydrofurane.
Substitution : Électrophiles tels que le brome ou les ions nitronium en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols.
Substitution : Dérivés bromés ou nitrés.
Applications De Recherche Scientifique
La 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour son potentiel comme inhibiteur enzymatique ou comme ligand dans les dosages biochimiques.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat. Le groupe thione du composé peut former de fortes interactions avec des ions métalliques ou d'autres centres électrophiles, ce qui est crucial pour son activité biologique .
Mécanisme D'action
The mechanism of action of 6-(3,5-dimethylphenoxy)-3H-pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thione group can form strong interactions with metal ions or other electrophilic centers, which is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3,5-diméthylphénoxy)-6-hexyl-7-hydroxy-2-(trifluorométhyl)-4H-chromène-4-one : Structure similaire, mais contient un cycle chromène-one au lieu d'un cycle pyrimidine.
3,5-diméthyl-2-méthoxypyrazine : Un autre composé hétérocyclique avec une structure de base différente, mais des substituants similaires.
Unicité
La 6-(3,5-diméthylphénoxy)-3H-pyrimidine-4-thione est unique en raison de sa combinaison d'un cycle pyrimidine et d'un groupe thione, ce qui confère une réactivité chimique et une activité biologique distinctes
Propriétés
Formule moléculaire |
C12H12N2OS |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
6-(3,5-dimethylphenoxy)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-9(2)5-10(4-8)15-11-6-12(16)14-7-13-11/h3-7H,1-2H3,(H,13,14,16) |
Clé InChI |
JNPXLIAQSADTPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2=CC(=S)N=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



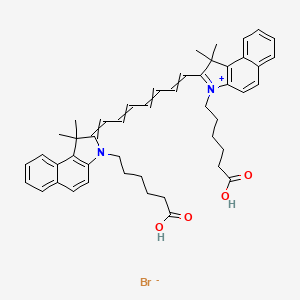
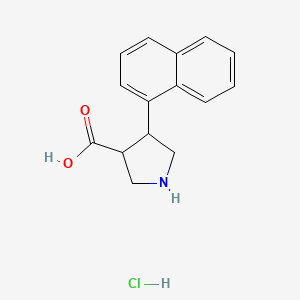
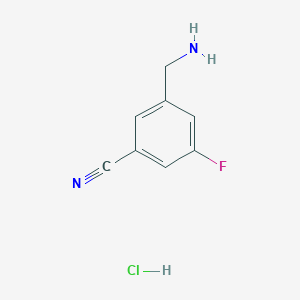
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)

![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
